2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride
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Overview
Description
2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride is a chemical compound known for its dual agonistic activity on toll-like receptors TLR7 and TLR8 . This compound is recognized for its immunostimulatory properties and is used in various scientific research applications, particularly in immunology and oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride involves multiple steps, starting from the appropriate quinoline and imidazole derivatives . The key steps include:
Formation of the imidazoquinoline scaffold: This involves the cyclization of a quinoline derivative with an imidazole derivative under acidic conditions.
Substitution reactions: Introduction of the butyl and aminomethylbenzyl groups through nucleophilic substitution reactions.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This includes:
Optimization of reaction conditions: Temperature, solvent, and catalyst optimization to ensure high yield.
Scale-up processes: Adapting laboratory-scale reactions to industrial-scale production while maintaining product quality.
Quality control: Rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethylbenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride has several scientific research applications:
Immunology: Used as an immunostimulatory agent due to its TLR7/8 agonistic activity.
Vaccine Adjuvant: Used as an adjuvant to enhance the efficacy of vaccines by stimulating the immune system.
Drug Development: Studied for its potential in developing new therapeutic agents targeting immune-related diseases.
Mechanism of Action
The compound exerts its effects by binding to toll-like receptors TLR7 and TLR8, which are part of the innate immune system . Upon binding, it activates these receptors, leading to the production of cytokines and other immune-stimulatory molecules. This activation enhances the body’s immune response, making it useful in immunotherapy and vaccine development .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: Another TLR7 agonist used in the treatment of skin conditions like actinic keratosis and basal cell carcinoma.
Uniqueness
2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride is unique due to its dual agonistic activity on both TLR7 and TLR8, which provides a broader immunostimulatory effect compared to compounds that target only one of these receptors . This dual activity makes it particularly valuable in research focused on enhancing immune responses.
Properties
Molecular Formula |
C22H27Cl2N5 |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-[[4-(aminomethyl)phenyl]methyl]-1-butylimidazo[4,5-c]quinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C22H25N5.2ClH/c1-2-3-12-27-19(13-15-8-10-16(14-23)11-9-15)26-20-21(27)17-6-4-5-7-18(17)25-22(20)24;;/h4-11H,2-3,12-14,23H2,1H3,(H2,24,25);2*1H |
InChI Key |
HGYVUJMYZGWKQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NC2=C1C3=CC=CC=C3N=C2N)CC4=CC=C(C=C4)CN.Cl.Cl |
Origin of Product |
United States |
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